(R)-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of ®-2-pyridin-3-ylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of ®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the ester group, potentially leading to alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine ring structure but differ in their functional groups.
Pyridine derivatives: Compounds with a pyridine ring that may have different substituents.
Uniqueness
®-2-pyridin-3-ylpiperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a pyridine ring and a piperazine ring with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-pyridin-3-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-10-12(17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3/t12-/m0/s1 |
InChI Key |
KDONIWOICGSFTP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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